molecular formula C14H24N2O4 B1266979 Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate CAS No. 13051-19-9

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Katalognummer B1266979
CAS-Nummer: 13051-19-9
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: ZQCNMSTXSXKVNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While there is no direct information available on the synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, related compounds have been synthesized using various methods. For example, the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm) (3) to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is described .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Site-Selective Conjugation of Fluorescent Dyes to Antibodies

  • Application Summary: This compound is used in the synthesis of fluorescent antibodies for protein target detection and immunofluorescence applications . The antibodies are used in biochemical research and have found application in numerous protein detection and purification methods .
  • Methods of Application: The antibody disulphide cleavage and re-bridging strategy is used to introduce bright fluorescent dyes without loss of the antibody function . The resulting fluorescent IgG1 type antibodies were shown to be effective imaging tools in western blot and direct immunofluorescence experiments .
  • Results or Outcomes: The use of antibody drug conjugates (ADCs) has seen a substantial rise in recent times. They offer precise treatment options with fewer side effects, as the payload is guided by the antibody to its specific target .

Oxidovanadium (IV) Complex Synthesis

  • Application Summary: A related compound, 4,4-Di-tert-butyl-2,2-dipyridyl, is used in the synthesis of an oxidovanadium (IV) complex .
  • Methods of Application: This complex is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
  • Results or Outcomes: The resulting oxidovanadium (IV) complex can catalyze the epoxidation of cyclooctene, which is a useful reaction in organic synthesis .

Organocatalytic Reductive Amination

  • Application Summary: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, another related compound, is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
  • Methods of Application: This compound is used in the presence of an organocatalyst to facilitate the reductive amination of carbonyl compounds .
  • Results or Outcomes: The resulting amines are important in the synthesis of a wide range of organic compounds .

Di-tert-butyl Dicarbonate

  • Application Summary: Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis . It can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group, and is commonly referred to as Boc anhydride .
  • Methods of Application: This compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .
  • Results or Outcomes: The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis .

Eigenschaften

IUPAC Name

ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCNMSTXSXKVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296573
Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

CAS RN

13051-19-9
Record name NSC109949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.